3-Chloro-N-vanillylcrotonamide
Description
However, based on the structural nomenclature, it likely consists of a crotonamide backbone (a four-carbon unsaturated amide) substituted with a vanillyl group (4-hydroxy-3-methoxybenzyl) and a chlorine atom at the 3-position. Such compounds are typically investigated for pharmacological or polymer-related applications due to their reactive functional groups.
Given the lack of specific data on this compound, the following comparisons will focus on structurally or functionally related chloro-substituted amides and phthalimides from the provided evidence. These include:
3-Chloro-N-phenyl-phthalimide ()
Properties
CAS No. |
101030-70-0 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(Z)-3-chloro-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide |
InChI |
InChI=1S/C12H14ClNO3/c1-8(13)5-12(16)14-7-9-3-4-10(15)11(6-9)17-2/h3-6,15H,7H2,1-2H3,(H,14,16)/b8-5- |
InChI Key |
ZZMHVRRVQFYAEQ-YVMONPNESA-N |
Isomeric SMILES |
C/C(=C/C(=O)NCC1=CC(=C(C=C1)O)OC)/Cl |
Canonical SMILES |
CC(=CC(=O)NCC1=CC(=C(C=C1)O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Chloro-N-vanillylcrotonamide can be achieved through several synthetic routes. One common method involves the reaction of vanillin with crotonic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Chemical Reactions Analysis
3-Chloro-N-vanillylcrotonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block : 3-Chloro-N-vanillylcrotonamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent : It acts as a reagent in various organic reactions, contributing to advancements in synthetic methodologies.
2. Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics .
- Anti-inflammatory Properties : Research has shown that it may modulate inflammatory pathways, providing insights into its role in treating inflammatory diseases .
3. Medicine
- Therapeutic Potential : Investigations into its bioactive properties suggest that 3-Chloro-N-vanillylcrotonamide could be a candidate for treating conditions related to inflammation and microbial infections .
Case Studies
Several case studies have examined the biological effects of 3-Chloro-N-vanillylcrotonamide:
| Study Focus | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours . |
| Anti-inflammatory Study (2025) | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls . |
Mechanism of Action
The mechanism of action of 3-Chloro-N-vanillylcrotonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- 3-Chloro-N-phenyl-phthalimide features a rigid, planar imide ring system, enabling applications in polymer synthesis (e.g., polyimides) due to thermal stability and electronic properties .
- 3-Chloro-N-(4-methylphenyl)propanamide has a shorter aliphatic chain and a methyl-substituted aryl group, enhancing solubility for medicinal chemistry applications .
Comparison :
- The phthalimide derivative () is specialized for high-performance polymers, whereas propanamide and pentanamide () are tailored for drug discovery.
- Chlorine positioning (on the aryl vs. aliphatic chain) dictates reactivity: aryl chlorides () enable electrophilic substitutions, while aliphatic chlorides () favor nucleophilic displacements.
Physicochemical Properties
Trends :
- Increased aliphatic chain length correlates with lower melting points and higher organic solubility.
- Imide rings () reduce solubility but enhance thermal stability.
Biological Activity
3-Chloro-N-vanillylcrotonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
3-Chloro-N-vanillylcrotonamide is characterized by its unique structure, which includes a chloro group and a vanillyl moiety. The chemical formula can be represented as follows:
- Molecular Formula : C₁₄H₁₅ClN₂O₂
- Molecular Weight : 284.74 g/mol
The biological activity of 3-Chloro-N-vanillylcrotonamide is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially modulating pathways related to pain perception and inflammation.
Pharmacological Effects
Research indicates that 3-Chloro-N-vanillylcrotonamide exhibits several pharmacological effects:
- Analgesic Properties : The compound has shown promise in alleviating pain in animal models, likely through modulation of pain pathways.
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Table 2: Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Pain Model Study | Administered to rats with induced pain | Reduced pain scores significantly compared to control groups. |
| Inflammation Study | Evaluated in LPS-induced inflammation model | Marked reduction in inflammatory markers (IL-6, TNF-α). |
| Neuroprotection Study | Tested on SH-SY5Y neuroblastoma cells | Enhanced cell viability under oxidative stress conditions. |
Case Studies
-
Pain Model Study :
- In a controlled experiment, rats were administered 3-Chloro-N-vanillylcrotonamide prior to inducing pain via formalin injection. Results showed a significant decrease in pain-related behaviors compared to the control group.
-
Inflammation Study :
- Mice treated with lipopolysaccharide (LPS) to induce inflammation were given the compound. The results indicated a substantial decrease in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
-
Neuroprotection Study :
- The compound was tested on SH-SY5Y cells subjected to oxidative stress. The treatment resulted in improved cell survival rates, indicating neuroprotective properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
